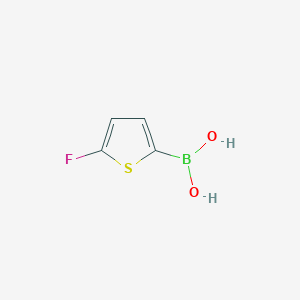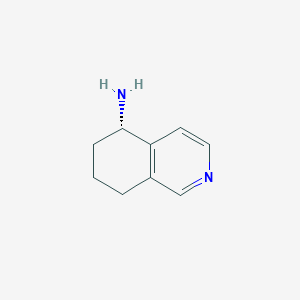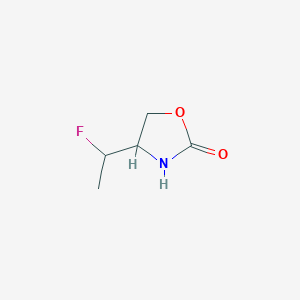
3-Allyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-4H-pyran-4-one: is an organic compound with the molecular formula C8H8O2 pyranones , which are characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4H-pyran-4-one can be achieved through a multi-step process involving the following stages :
Stage 1: 4-pyrone is reacted with a zinc chloride-2,2,6,6-tetramethylpiperidin-1-ide lithium chloride complex in tetrahydrofuran at 0°C for 2 hours under an inert atmosphere.
Stage 2: The intermediate product is then treated with a copper(I) cyanide-lithium chloride complex in tetrahydrofuran at -40°C for 0.5 hours under an inert atmosphere.
Stage 3: Finally, allyl bromide is added to the reaction mixture in tetrahydrofuran at temperatures ranging from -40°C to 25°C for approximately 1.08 hours under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Allyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted pyranones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Allyl-4H-pyran-4-one is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: The compound and its derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties . Research is ongoing to explore its use in drug development and other therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the synthesis of various fine chemicals, agrochemicals, and materials science applications .
Wirkmechanismus
The mechanism of action of 3-Allyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4H-Pyran-4-one: A structurally similar compound with a ketone group at the 4-position but without the allyl group.
2H-Pyran-2-one: Another pyranone derivative with the ketone group at the 2-position.
1,4-Dihydropyridine: A related heterocyclic compound known for its biological activity as calcium channel blockers.
Uniqueness: 3-Allyl-4H-pyran-4-one is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyranone derivatives .
Eigenschaften
Molekularformel |
C8H8O2 |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
3-prop-2-enylpyran-4-one |
InChI |
InChI=1S/C8H8O2/c1-2-3-7-6-10-5-4-8(7)9/h2,4-6H,1,3H2 |
InChI-Schlüssel |
WYAATSAMHRXEEG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=COC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)



![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)
![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)






